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Compound of Interest

Compound Name: Deferasirox (Fe3+ chelate)

Cat. No.: B14786194 Get Quote

Introduction

Deferasirox is an orally administered, high-affinity iron chelator approved for the treatment of

chronic iron overload.[1][2][3] Its ability to systemically reduce iron levels has garnered

significant interest in oncology, as cancer cells exhibit a heightened dependence on iron for

proliferation, DNA synthesis, and metabolic processes.[2][4][5][6] This dependency, often

termed "iron addiction," presents a therapeutic vulnerability. Deferasirox exploits this by

depleting the intracellular labile iron pool, leading to a range of antitumor effects, including the

induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.

[1][2][4] These application notes provide a summary of its efficacy, mechanisms, and protocols

for its use in a research setting.

Mechanism of Action
The primary antitumor mechanism of Deferasirox is its ability to bind to and facilitate the

excretion of iron, thereby depriving cancer cells of this essential element.[2] This iron depletion

triggers a cascade of downstream cellular events:

Induction of Apoptosis: Deferasirox treatment leads to the activation of apoptotic pathways,

marked by increased expression of cleaved caspase-3 and cleaved poly(ADP-ribose)

polymerase 1 (PARP1).[1][7][8]

Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G1/S phase, by upregulating

cyclin-dependent kinase inhibitors like p21 and p27 and downregulating key cell cycle
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promoters such as Cyclin D1 and CDK4.[4][7][9]

Modulation of Signaling Pathways: Deferasirox has been shown to inhibit critical cancer-

promoting pathways, including mTOR, NF-κB, Akt/MEK/ERK, and Wnt/β-catenin signaling.[4]

[10][11][12]

Metastasis Suppression: It upregulates the expression of the metastasis suppressor protein

N-myc downstream-regulated gene 1 (NDRG1).[1][4][9]

Induction of Ferroptosis: By modulating iron metabolism, Deferasirox can sensitize cancer

cells to ferroptosis, a form of iron-dependent programmed cell death.[13][14][15]
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Caption: Core antitumor mechanisms of Deferasirox.

Quantitative Data Summary
The efficacy of Deferasirox varies across different cancer types and cell lines. The following

tables summarize its in vitro cytotoxicity and in vivo antitumor activity.

Table 1: In Vitro Cytotoxicity of Deferasirox (IC50 Values)
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Cancer Type Cell Line(s) IC50 Value (µM) Citation(s)

Myeloid Leukemia U937 16.91 [10]

Myeloid Leukemia K562 46.33 [10]

Myeloid Leukemia HL-60 50 [10]

Mantle Cell

Lymphoma
HBL-2, Granta-519 7.99 - 8.93 [7]

Mantle Cell

Lymphoma
Jeko-1 31.86 [7]

Gastric Cancer AGS < 10 [4]

Acute Lymphoblastic

Leukemia
Sup-B15, Molt-4 0.1 (100 nM) [14][15]

Lung Cancer A549
12.3 - 12.6 (24h

exposure)
[16]

Breast Cancer (4T1) 4T1 ~43.2 (16.114 µg/ml) [8]

Note: Conversion from µg/ml to µM for 4T1 cells assumes a molecular weight of 373.36 g/mol

for Deferasirox.

Table 2: In Vivo Antitumor Efficacy of Deferasirox
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Cancer Type Animal Model
Dosing
Regimen

Outcome Citation(s)

Lung Carcinoma
DMS-53

Xenograft

20-40 mg/kg,

oral gavage,

every other day

Potent inhibition

of tumor growth
[1][17]

Pancreatic

Cancer

BxPC-3

Xenograft

160-200 mg/kg,

orally

Significant

suppression of

tumor growth

[6]

Pancreatic

Cancer

BxPC-3

Xenograft

Combination with

Gemcitabine

Synergistic tumor

growth

suppression

[18]

Cervical Cancer
HeLa/SiHa

Xenograft
Not specified

Significant

suppression of

xenograft tumor

growth

[9][11]

Key Signaling Pathways Affected by Deferasirox
Deferasirox modulates multiple signaling networks crucial for cancer cell survival and

proliferation.

A. Inhibition of the mTOR Pathway

In myeloid leukemia cells, Deferasirox enhances the expression of REDD1, which in turn

activates TSC2, a negative regulator of the mTOR complex. This leads to the

dephosphorylation and inactivation of the downstream mTOR target, S6 ribosomal protein,

ultimately inhibiting protein synthesis and cell growth.[10]
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Deferasirox-Mediated mTOR Inhibition
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Caption: Deferasirox inhibits the mTOR pathway.

B. Regulation of the Cell Cycle

Deferasirox induces G1 phase arrest by altering the expression of key cell cycle regulators. It

upregulates tumor suppressors like p53 and CDK inhibitors p21 and p27, while simultaneously

downregulating pro-proliferative proteins such as Cyclin D1, Cyclin B, and CDK4.[4]
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Deferasirox-Mediated Cell Cycle Arrest
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Caption: Deferasirox induces G1 cell cycle arrest.

Experimental Protocols
The following are generalized protocols for studying Deferasirox in a cancer research setting.

Optimization for specific cell lines and experimental conditions is recommended.
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General Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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